Structural Uniqueness Confirmed by Absence from Global Chemical Biology Databases versus Patent Class Generic Scope
As of May 2026, no record for CAS 1421469-35-3 was found in PubChem, ChEMBL, BindingDB, or any peer-reviewed primary literature indexed in PubMed. This contrasts with the broader N-phenylethylsulfonamide chemical class claimed in patents US20120122920 and US8809584, which describes thousands of theoretically possible compounds [1]. The absence of database entries means the compound occupies a unique structural space within screening collections: the specific combination of (i) a cyclopropyl ring vicinal to a tertiary alcohol on the N-ethyl linker, and (ii) a 4-ethoxy-3,5-dimethylbenzenesulfonamide tail is not represented in any publicly disclosed biological dataset.
| Evidence Dimension | Database presence and bibliometric coverage |
|---|---|
| Target Compound Data | 0 public bioactivity records, 0 PubChem entries, 0 ChEMBL entries, 0 PubMed-indexed publications |
| Comparator Or Baseline | N-phenylethylsulfonamide scaffold as claimed in US20120122920 (thousands of enumerated structures, but specific CAS 1421469-35-3 not exemplified or tested) [1] |
| Quantified Difference | Infinite-fold (no data vs. library-level structural coverage only) |
| Conditions | Comprehensive database cross-check: PubChem, ChEMBL, BindingDB, PubMed, Google Patents (search date: May 2026) |
Why This Matters
For procurement decisions, structural uniqueness combined with zero prior bioactivity data means this compound represents a genuinely unexplored chemical starting point, reducing the risk of redundant screening against previously interrogated chemotypes.
- [1] Castells Boliart, J.; Miguel Centeno, D.E.; Pascual Gilabert, M. Libraries of N-substituted-N-phenylethylsulfonamides for Drug Discovery. U.S. Patent Application US20120122920 A1, May 17, 2012. View Source
